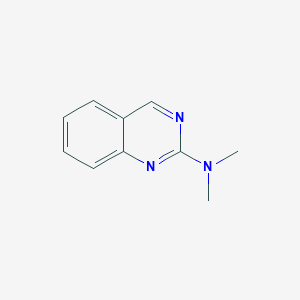

N,N-dimethylquinazolin-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11N3 |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

N,N-dimethylquinazolin-2-amine |

InChI |

InChI=1S/C10H11N3/c1-13(2)10-11-7-8-5-3-4-6-9(8)12-10/h3-7H,1-2H3 |

InChI Key |

BJILMFOQIKLOAR-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=NC2=CC=CC=C2C=N1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of N,n Dimethylquinazolin 2 Amine and Its Derivatives

Established Synthetic Routes to the Quinazoline (B50416) Core

The formation of the fundamental quinazoline ring system can be achieved through various established synthetic strategies, primarily involving cyclocondensation and ring annulation reactions.

Cyclocondensation Reactions for Quinazoline Formation

Cyclocondensation reactions are a cornerstone in the synthesis of quinazolines, typically involving the reaction of an anthranilic acid derivative with a suitable one-carbon source. A common method involves the three-component, one-pot condensation of 2-aminobenzoic acid esters, orthoesters, and aromatic amines. researchgate.net These reactions can be catalyzed by various reagents, including inexpensive and readily available ammonium (B1175870) chloride under solvent-free conditions. researchgate.net

Alternative approaches utilize different starting materials and catalysts. For instance, 2-aminoarylmethanols can undergo a direct aerobic oxidative cyclocondensation with nitriles mediated by cesium hydroxide (B78521) (CsOH) in the air to yield 2-substituted quinazolines. rsc.org This method is highly atom-efficient, with air serving as the oxidant. rsc.org Furthermore, quinazolin-4(3H)-ones can be synthesized through the cyclocondensation of anthranilic acid, amines, and orthoesters or formic acid, with microwave irradiation in the presence of heteropolyacids enhancing reaction rates under solvent-free conditions. researchgate.net

A variety of catalysts have been explored to improve the efficiency and conditions of these reactions. Brønsted acidic ionic liquids have been shown to effectively catalyze the condensation of anthranilic acid, orthoesters, and amines at room temperature under solvent-free conditions, leading to excellent yields and easy workup. researchgate.net

| Starting Materials | Reagents/Catalysts | Key Features |

| 2-Aminobenzoic acid esters, orthoesters, aromatic amines | Ammonium chloride | Solvent-free, inexpensive catalyst researchgate.net |

| 2-Aminoarylmethanols, nitriles | CsOH, air | Aerobic, oxidative, atom-efficient rsc.org |

| Anthranilic acid, amines, orthoesters/formic acid | Heteropolyacids, microwave | Solvent-free, rapid researchgate.net |

| Anthranilic acid, orthoesters, amines | Brønsted acidic ionic liquids | Room temperature, solvent-free researchgate.net |

Ring Annulation Strategies for Benzo-fused Pyrimidine (B1678525) Systems

Ring annulation provides another powerful strategy for constructing the quinazoline core, which is a benzo-fused pyrimidine system. These methods often involve the formation of the pyrimidine ring onto a pre-existing benzene (B151609) derivative.

One such approach is the [2+2+2] cascade annulation of diaryliodonium salts with nitriles, catalyzed by copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂). mdpi.com This one-pot method allows for the regioselective synthesis of substituted quinazolines. mdpi.com A transition-metal-free alternative involves the reaction of aryldiazonium salts with two equivalents of nitriles, proceeding through the formation of a reactive nitrilium ion that undergoes electrophilic cyclization. acs.org

Copper-catalyzed annulation of 3-aryl-2H-azirines with anthranils offers a route to (quinazolin-2-yl)methanone derivatives. organic-chemistry.org This process involves the cleavage of both the N-C² bond of the azirine and the N-O bond of the anthranil. organic-chemistry.org Additionally, rhodium and copper co-catalyzed C-H bond activation and [4+2] annulation of simple azides provides an aerobic oxidative pathway to quinazolines, with nitrogen and water as the only byproducts. organic-chemistry.org

Strategies for Functionalization at the C-2 Position of the Quinazoline Ring

The C-2 position of the quinazoline ring is a key site for introducing functional groups that can significantly influence the molecule's properties.

Introduction of the N,N-dimethylamino Group

The N,N-dimethylamino group can be introduced at the C-2 position through various methods. One common strategy involves the reaction of a 2-chloroquinazoline (B1345744) precursor with dimethylamine (B145610). The chlorine atom at the C-2 position is susceptible to nucleophilic displacement by amines. vulcanchem.comevitachem.com

A multi-step synthesis can also be employed. For example, a substituted benzamide (B126) can be treated with phosphorus pentachloride (PCl₅) and subsequently with N,N-dimethylcyanamide (Me₂NCN), followed by heating with titanium tetrachloride (TiCl₄) to yield the 4-(N,N-dimethylamino)quinazoline derivative. researchgate.netmdpi.comresearchgate.net Another approach involves the direct amination of quinazolin-4(3H)-one using N,N-dimethylformamide (DMF) as both a nitrogen source and solvent at room temperature. researchgate.net

The introduction of a dimethylamino group at the 4-position has been shown to significantly increase the basicity of the quinazoline system by approximately one pKa unit compared to its 4-amino counterpart. arkat-usa.org

| Precursor | Reagents | Product |

| 2-Chloroquinazoline | Dimethylamine | N,N-dimethylquinazolin-2-amine |

| Substituted benzamide | 1. PCl₅2. Me₂NCN3. TiCl₄ | 4-(N,N-dimethylamino)quinazoline derivative researchgate.netmdpi.comresearchgate.net |

| Quinazolin-4(3H)-one | N,N-dimethylformamide (DMF) | 4-(N,N-dimethylamino)quinazoline researchgate.net |

Nucleophilic Substitution Reactions for C-2 Derivatization

The chlorine atom at the C-2 position of a quinazoline ring is highly reactive towards nucleophiles, allowing for the introduction of a wide variety of substituents. vulcanchem.comevitachem.comacs.org Nucleophilic substitution reactions with amines, thiols, and alkoxides are common strategies for C-2 derivatization.

In 2,4-dichloroquinazolines, nucleophilic attack is regioselective. Under mild conditions, substitution occurs preferentially at the C-4 position. stackexchange.commdpi.com Harsher conditions are required to substitute the chlorine atom at the C-2 position. stackexchange.com This differential reactivity allows for the sequential and controlled introduction of different nucleophiles at the C-4 and C-2 positions. For instance, treatment of 2,4-dichloroquinazoline (B46505) with hydrazine (B178648) hydrate (B1144303) at low temperatures results in substitution only at the C-4 position, while refluxing in isopropanol (B130326) with hydrazine hydrate leads to substitution at the C-2 position as well. stackexchange.com

Regioselective Synthesis and Peripheral Substituent Incorporation

The ability to selectively introduce substituents at specific positions on the quinazoline ring is crucial for tailoring the properties of the final compound.

Palladium-catalyzed regioselective intramolecular oxidative C-H amination has been developed for the synthesis of quinazolinone-fused heterocycles. nih.gov This method allows for the exclusive formation of the linear isomer. nih.gov Regioselective synthesis of N-substituted 2-aminoquinazolin-4-ones can be achieved by reacting methyl anthranilates with N-arylcyanamides. rsc.org The choice of catalyst and reaction conditions dictates the regioselectivity, affording either 3-arylquinazolin-4-ones or 2-(N-arylamino)quinazolin-4-ones. rsc.org

The synthesis of peripherally substituted this compound derivatives often utilizes cross-coupling reactions. For example, bromo-substituted 2-phenyl-4-N,N-dimethylaminoquinazolines can be coupled with boronic acid pinacol (B44631) esters using a palladium catalyst in a Suzuki cross-coupling reaction to generate highly conjugated systems. mdpi.comresearchgate.net This approach allows for the introduction of various aryl and heteroaryl groups at specific positions on the quinazoline core.

Furthermore, a [2+2+2] nucleophilic cascade annulation of 2-bromo-1,8-bis(dimethylamino)naphthalene with aryl or hetaryl cyanides leads to the formation of 10-(dimethylamino)benzo[h]quinazolines, demonstrating a method for constructing fused quinazoline systems with peripheral dimethylamino groups. acs.org

| Reaction Type | Key Features | Example Application |

| Pd-catalyzed C-H amination | Regioselective formation of linear isomers | Synthesis of quinazolinone-fused heterocycles nih.gov |

| Reaction of methyl anthranilates with N-arylcyanamides | Catalyst-controlled regioselectivity | Synthesis of N-substituted 2-aminoquinazolin-4-ones rsc.org |

| Suzuki cross-coupling | Introduction of aryl/heteroaryl groups | Synthesis of peripherally substituted this compound derivatives mdpi.comresearchgate.net |

| Nucleophilic cascade annulation | Formation of fused quinazoline systems | Synthesis of 10-(dimethylamino)benzo[h]quinazolines acs.org |

Methods for Modifying Substituents at Quinazoline C-4, C-6, and C-7 Positions

The functionalization of the quinazoline core, particularly at the C-4, C-6, and C-7 positions, is critical for developing new derivatives with tailored properties.

A common strategy to introduce substituents at the C-4 position involves the use of 4-chloroquinazoline (B184009) intermediates. For example, 2-phenyl-4-chloroquinazoline can be reacted with various piperidine (B6355638) derivatives in the presence of anhydrous potassium carbonate in acetone (B3395972) to yield a range of 4-substituted amino quinazoline derivatives. tandfonline.com This nucleophilic aromatic substitution (SNAr) reaction is a versatile method for introducing diverse functionalities at this position.

Similarly, the C-6 and C-7 positions are often modified to explore structure-activity relationships. For instance, the synthesis of 6,7-dimethoxy-N2,N2-dimethylquinazoline-2,4-diamine often starts from a 6,7-dimethoxyquinazoline (B1622564) core, indicating that these substituents are incorporated early in the synthetic sequence. evitachem.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been effectively used to introduce aryl or heteroaryl groups at the C-6 position of the quinazoline ring. nih.govresearchgate.net This is exemplified by the reaction of 6-bromo-N,N-dimethyl-2-phenylquinazolin-4-amine with a boronic acid pinacol ester to form a C-C bond at the C-6 position. nih.govresearchgate.net

| Starting Material | Reagents and Conditions | Position Modified | Product Type | Reference |

|---|---|---|---|---|

| 2-phenyl-4-chloroquinazoline | Piperidine derivatives, K2CO3, acetone, reflux | C-4 | 4-substituted amino quinazolines | tandfonline.com |

| 6-bromo-N,N-dimethyl-2-phenylquinazolin-4-amine | Boronic acid pinacol ester, Pd(dppf)Cl2, Na2CO3, Bu4NBr, toluene/water | C-6 | 6-aryl quinazolines | nih.govresearchgate.net |

Synthesis of N-substituted Quinazoline Derivatives

The synthesis of N-substituted quinazoline derivatives is a key area of research. Alkylation and arylation reactions are common methods to achieve this. For instance, 3H-quinazolin-4-one derivatives can be alkylated using phenethyl chloride derivatives in dimethylformamide with potassium carbonate, leading to substitution at the N-3 position. tandfonline.com

Microwave-assisted N-arylation and N-alkylation of 4-aminoquinazolines have been efficiently carried out using PEG-400 as a green solvent. schenautomacao.com.br This method provides a cost-effective and efficient route to functionalized derivatives. Another approach involves the reaction of 4-chloroquinazolines with primary amines to produce N-substituted quinazoline-4-amines. digitellinc.com Further reaction of N-substituted 2-chloroquinazoline-4-amines with another primary amine can lead to the formation of N2,N4-disubstituted quinazoline-2,4-diamines. digitellinc.com

N-methylation can be accomplished using reagents like methyl iodide or dimethyl sulfate (B86663) in the presence of a base such as potassium carbonate. evitachem.com For the synthesis of N2,N4-disubstituted quinazoline-2,4-diamines, a sequential approach is often employed. For example, 2,4-dichloro-6-bromoquinazoline can be reacted with methylamine (B109427) to give 6-bromo-2-chloro-N-methylquinazolin-4-amine, which is then reacted with another amine, like benzylamine, to yield the final disubstituted product.

Modern Catalytic Approaches in Quinazoline Synthesis

Modern catalytic methods have significantly advanced the synthesis of quinazolines, offering higher efficiency and selectivity.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds in quinazoline synthesis. nih.govmdpi.com The Suzuki-Miyaura coupling, in particular, has been extensively used for the synthesis of aryl- and arylvinyl-substituted quinazolines. nih.gov

A notable application is the synthesis of novel quinazolinylphenyl-1,3,4-thiadiazole and -oxadiazole conjugates. nih.govmdpi.comresearchgate.net These syntheses often utilize a palladium catalyst like [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) with a base such as sodium carbonate in a two-phase solvent system. nih.govresearchgate.netmdpi.com The use of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide can enhance the reaction efficiency. nih.govmdpi.comresearchgate.net The general catalytic cycle for the Suzuki reaction involves oxidative addition, transmetalation, and reductive elimination. mdpi.comresearchgate.net

The Buchwald-Hartwig amination is another important palladium-catalyzed reaction for forming C-N bonds, which is useful for introducing amino substituents onto the quinazoline scaffold. nih.govmdpi.com

| Quinazoline Precursor | Coupling Partner | Catalyst/Reagents | Product | Reference |

|---|---|---|---|---|

| Bromo-substituted 2-phenyl-4-N,N-dimethylaminoquinazolines | Boronic acid pinacol ester of 2,5-diphenyl-1,3,4-oxadiazole | Pd(dppf)Cl2, Na2CO3, Bu4NBr | Quinazolinylphenyl-1,3,4-oxadiazole derivatives | nih.govresearchgate.netmdpi.com |

| Bromo-substituted quinazolines | Pinacol boronic ester of 2,5-diphenyl-1,3,4-thiadiazole | Pd(dppf)Cl2, Na2CO3, Bu4NBr | Quinazolinylphenyl-1,3,4-thiadiazole derivatives | mdpi.comresearchgate.net |

N-Heterocyclic Carbene (NHC)-Catalyzed Transformations in Quinazoline Synthesis

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts in various synthetic transformations, including the synthesis of quinazoline derivatives. acs.orgchemrxiv.orgresearchgate.net NHC catalysis has been successfully employed for the atroposelective synthesis of N-N axially chiral 3-amino quinazolinones. acs.orgchemrxiv.orgresearchgate.net This is achieved through an NHC-catalyzed selective amidation reaction of quinazolinones with α,β-unsaturated aldehydes under oxidative conditions. acs.orgchemrxiv.orgresearchgate.net

The reaction typically involves an NHC precursor (a triazolium salt), a base (like DBU), and an oxidant. researchgate.net This methodology allows for the formation of atropisomeric quinazolinone derivatives with high enantiomeric ratios. chemrxiv.org The versatility of this approach is demonstrated by the wide range of α,β-unsaturated aldehydes that can be used, including those with electron-donating and electron-withdrawing groups, as well as heteroaryl and aliphatic aldehydes. chemrxiv.org

Post-Synthetic Modifications and Derivatization Strategies

Amine Reactions on the Quinazoline Scaffold

Post-synthetic modification of the amino group on the quinazoline scaffold provides a straightforward way to generate a library of derivatives. The amino groups on quinazolines can undergo typical amine reactions such as acylation with acyl chlorides to form amides. evitachem.com

In a specific example, 2-methyl-3(H)-quinazolinone was converted to its 4-chloro derivative, which was then reacted with secondary amines like dimethylamine and pyrrole (B145914) to yield tertiary amino quinazolines. scirp.org This highlights the utility of the 4-chloroquinazoline intermediate in introducing various amine functionalities. These reactions are crucial for fine-tuning the biological activity and physicochemical properties of quinazoline-based compounds.

Oxidative Cyclization Pathways

Oxidative cyclization represents a powerful strategy in synthetic organic chemistry for the construction of complex heterocyclic scaffolds from simpler precursors through the formation of new carbon-carbon or carbon-heteroatom bonds under oxidative conditions. While specific studies detailing the oxidative cyclization of this compound are not prevalent in the surveyed literature, the broader field of quinazoline chemistry offers numerous examples of such transformations on its derivatives. These reactions are instrumental in synthesizing fused quinazoline systems, which are of significant interest in medicinal chemistry and materials science. The methodologies often employ transition-metal catalysts or metal-free oxidizing agents to facilitate intramolecular or intermolecular ring-forming reactions.

Research into the oxidative cyclization of quinazoline derivatives has revealed several key pathways, including the formation of new rings fused to the quinazoline core. These transformations often proceed via mechanisms such as C-H activation, amination, or radical cyclization, leading to polycyclic heteroaromatic compounds. For instance, various studies have demonstrated the synthesis of fused quinazolinones and other complex quinazoline-based structures through oxidative pathways. ujpronline.comthieme-connect.com

One notable approach involves the transition-metal-free oxidative cyclization of N-pyridylindoles, which results in the formation of 11H-pyrido[2,1-b]quinazolin-11-one derivatives. nih.govresearchgate.net This method highlights the potential to construct additional rings onto a nitrogen-containing heterocyclic system through oxidative C-C bond cleavage and subsequent C-N bond formation. Another significant strategy is the copper-mediated aerobic oxidative synthesis of benzimidazo[1,2-c]quinazolines, which proceeds through a multicomponent reaction involving the in situ formation of an arylamine followed by condensation and oxidative cyclization. rsc.org

Furthermore, radical-mediated cyclizations offer an alternative route. For example, peroxide-mediated oxidative radical cyclization has been successfully employed to synthesize fused quinazolinones, including several natural products. thieme-connect.com A domino reaction catalyzed by n-Bu4NI has also been developed for the synthesis of imidazo[1,5-c]quinazolines through a selective dual amination of sp3 C-H bonds, showcasing a facile method for constructing fused imidazole (B134444) rings onto the quinazoline framework. rsc.org

These examples, while not directly involving this compound, illustrate the potential for its derivatives to undergo analogous transformations. A suitably functionalized derivative of this compound could, in principle, serve as a substrate for these or similar oxidative cyclization reactions to generate novel and complex heterocyclic structures.

Table 1: Examples of Oxidative Cyclization Pathways for Quinazoline Derivatives This table is interactive. Click on the headers to sort the data.

| Starting Material Type | Catalyst/Reagent | Oxidant | Product Type | Ref. |

| 2-(2-halophenyl)benzoimidazoles, aldehydes, NaN3 | Copper | Aerobic (O2) | Benzimidazo[1,2-c]quinazolines | rsc.org |

| N-pyridylindoles | Metal-free | (Diacetoxyiodo)benzene and K2S2O8 | 11H-pyrido[2,1-b]quinazolin-11-ones | nih.govresearchgate.net |

| N-3-ω-iodoalkyl quinazolinone derivatives | Dicumyl peroxide | Dicumyl peroxide | Fused quinazolinones | thieme-connect.com |

| 2-alkylamino N-H ketimines | FeCl2 | tert-BuOOH | 2,4-disubstituted quinazolines | researchgate.net |

| Tertiary amines (leading to quinazolines) | Iodine | Aerobic (O2) | Quinazolines and Quinazolinones | acs.org |

| 2-aminobenzylamines and aldehydes/alcohols | TBAI (catalyst and electrolyte) | Electrochemical | 2-substituted quinazolines | researchgate.net |

Pharmacological Exploration and Biological Target Elucidation of N,n Dimethylquinazolin 2 Amine Derivatives

Investigation of Diverse Biological Activities

Anticancer Potentials and Mechanistic Pathways

Derivatives of N,N-dimethylquinazolin-2-amine have emerged as a significant class of compounds with considerable anticancer potential. Their therapeutic effects are attributed to a variety of mechanisms, including the induction of apoptosis, inhibition of cell proliferation, disruption of microtubule dynamics, modulation of angiogenesis, and induction of cell cycle arrest. These multifaceted actions make them promising candidates for further development in oncology.

The induction of apoptosis, or programmed cell death, is a key mechanism through which this compound derivatives exert their anticancer effects. frontiersin.orgaging-us.com One prominent derivative, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, also known as MPC-6827, is a potent inducer of apoptosis, activating caspase-3 with high efficacy. acs.orgacs.org Studies have shown that these compounds can trigger both intrinsic and extrinsic apoptotic pathways. frontiersin.orgaging-us.com

The intrinsic pathway is often initiated by mitochondrial stress, leading to the release of cytochrome c and subsequent activation of caspase-9 and caspase-3. frontiersin.orgaging-us.com The extrinsic pathway, on the other hand, is triggered by the binding of ligands to death receptors on the cell surface, leading to the activation of caspase-8. frontiersin.org For instance, some quinazoline (B50416) derivatives have been shown to upregulate the expression of Fas receptor, a key component of the extrinsic pathway. ualberta.ca Furthermore, the pro-apoptotic activity of these compounds is underscored by their ability to overcome resistance mechanisms, such as those mediated by the overexpression of anti-apoptotic proteins like Bcl-2. frontiersin.org

A cell-based high-throughput screening identified a series of 4-anilinoquinazolines as potent inducers of apoptosis. acs.org Subsequent structure-activity relationship (SAR) studies led to the discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (MPI-0441138) and MPC-6827, both of which demonstrated low nanomolar potency in inducing apoptosis. acs.orgacs.org

Table 1: Apoptosis Induction by this compound Derivatives

| Compound | Mechanism | Cell Line | Potency |

|---|---|---|---|

| N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine (MPC-6827) | Caspase-3 Activation | T47D, HCT-116 | EC50 of 2 nM acs.orgresearchgate.net |

| 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (MPI-0441138) | Caspase Activation | T47D | EC50 of 2 nM acs.org |

| Quinazoline Derivatives | Fas Receptor Upregulation | K562 | - |

This compound derivatives have demonstrated significant antiproliferative and cytotoxic activity against a broad range of human cancer cell lines. researchgate.nettandfonline.com For example, the derivative MPC-6827 has shown potent growth inhibition in multiple tumor cell lines, including breast, colon, pancreas, and ovarian cancers. aacrjournals.org

Cytotoxicity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. Numerous studies have reported the IC50 values of various quinazoline derivatives against different cancer cell lines. For instance, one study synthesized twenty-two quinazoline derivatives and evaluated their anti-tumor activity against human breast cancer (MCF-7), cervical cancer (HeLa), and hepatoma (HepG2) cell lines, with twelve compounds showing promising activity with IC50 values in the range of 5.0–9.7 µg/mL. tandfonline.com Another 2,4-disubstituted quinazoline derivative, compound 11d, exhibited potent cytotoxicity against human nasopharyngeal cancer (CNE-2), prostatic carcinoma (PC-3), and liver cancer (SMMC-7721) cells. nih.gov

The antiproliferative effects of these compounds are often linked to their ability to interfere with essential cellular processes, such as cell division and signaling pathways that regulate cell growth. ekb.eg

Table 2: Cytotoxicity of this compound Derivatives in Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 Value |

|---|---|---|

| MPC-6827 | Multiple Tumor Lines | Potent Growth Inhibition aacrjournals.org |

| Various Quinazoline Derivatives | MCF-7, HeLa, HepG2 | 5.0–9.7 µg/mL tandfonline.com |

| Compound 11d | CNE-2, PC-3, SMMC-7721 | Potent Cytotoxicity nih.gov |

| N-(p-tolyl)-2-(3,4,5-trimethoxyphenyl)quinazolin-4-amine | T cells | Submicromolar range ekb.eg |

A key mechanism of action for several this compound derivatives is the targeting of microtubules, essential components of the cytoskeleton involved in cell division. aacrjournals.org These compounds act as microtubule-destabilizing agents by inhibiting tubulin polymerization, often by binding to the colchicine (B1669291) site on β-tubulin. researchgate.netnih.gov This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis. aacrjournals.org

The compound MPC-6827, for example, has been shown to directly inhibit tubulin polymerization in vitro and disrupt the microtubule network in cancer cells. researchgate.netaacrjournals.org Its activity is consistent with binding to the colchicine site, as it does not stabilize microtubules in the manner of taxanes. researchgate.net The inhibitory concentration (IC50) of MPC-6827 for tubulin polymerization was found to be 400 nM, which is more potent than colchicine itself (IC50 of 500 nM). researchgate.net

Structure-activity relationship studies have revealed that modifications to the quinazoline scaffold can influence the potency of tubulin polymerization inhibition. For instance, the 2-chloro substituted analog of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine was found to be an equipotent inhibitor of cellular microtubule polymerization. nih.gov The ability of these compounds to target microtubules makes them particularly effective against rapidly dividing cancer cells. aacrjournals.org

Table 3: Microtubule Polymerization Inhibition by this compound Derivatives

| Compound | Target | Mechanism | Potency |

|---|---|---|---|

| N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine (MPC-6827) | Tubulin | Inhibition of polymerization (colchicine site) | IC50 of 400 nM researchgate.net |

| 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (MPI-0441138) | Tubulin | Inhibition of polymerization | Potent inhibitor acs.org |

| N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives | Tubulin | Inhibition of polymerization (colchicine site) | - researchgate.net |

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.gov Several this compound derivatives have demonstrated anti-angiogenic properties by targeting key signaling pathways involved in this process. researchgate.net

One of the primary targets for anti-angiogenic therapy is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov Some quinazoline derivatives have been shown to be potent inhibitors of VEGFR-2 kinase activity. nih.govnih.gov For example, a 2,4-disubstituted quinazoline derivative, compound 11d, was found to significantly downregulate the phosphorylation of VEGFR2 and inhibit its kinase activity with an IC50 value of 5.49 μM. nih.gov This inhibition of VEGFR-2 signaling leads to a reduction in endothelial cell proliferation, migration, and tube formation, all essential steps in angiogenesis. nih.gov

In addition to directly targeting VEGFR-2, these compounds can also modulate other signaling pathways that contribute to angiogenesis, such as the Akt/mTOR/p70s6k pathway. nih.gov The ability of this compound derivatives to inhibit angiogenesis adds another dimension to their anticancer profile, suggesting they may be effective in controlling tumor growth and spread.

Table 4: Angiogenesis Modulation by this compound Derivatives

| Compound/Derivative | Target | Effect |

|---|---|---|

| Compound 11d | VEGFR-2 | Inhibition of kinase activity (IC50 = 5.49 μM) nih.gov |

| Quinazoline Derivatives | VEGFR-2, PDGFR-β | Kinase inhibition nih.gov |

| N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives | Angiogenesis | Inhibition researchgate.net |

The ability to halt the cell cycle is another important anticancer mechanism of this compound derivatives. frontiersin.orgnih.gov By interfering with the cell cycle machinery, these compounds can prevent cancer cells from dividing and proliferating. aacrjournals.org

A common outcome of treatment with these derivatives is the induction of cell cycle arrest at the G2/M phase. aacrjournals.orgresearchgate.net This arrest is often a direct consequence of the disruption of microtubule dynamics, as proper spindle formation is essential for progression through mitosis. aacrjournals.org For example, the compound MPC-6827 has been shown to cause a rapid G2/M mitotic arrest in Jurkat cells. aacrjournals.org Similarly, a series of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives were found to promote G2/M phase cell cycle arrest in leukemia cells. researchgate.net

The induction of cell cycle arrest is a complex process that can involve the modulation of various cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). frontiersin.org While the precise molecular mechanisms are still being elucidated for many this compound derivatives, the consistent observation of G2/M arrest highlights a key aspect of their antitumor activity.

Table 5: Cell Cycle Arrest Induced by this compound Derivatives

| Compound/Derivative | Cell Line | Phase of Arrest |

|---|---|---|

| N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine (MPC-6827) | Jurkat | G2/M aacrjournals.org |

| N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives | Leukemia cells | G2/M researchgate.net |

| Sulfonamide S1 | K562 | G2/M ualberta.ca |

| Sulfonamide S1 | Jurkat | G0/G1 ualberta.ca |

Antimicrobial Properties (e.g., Antibacterial, Antifungal, Antimalarial)

Derivatives of the quinazoline-2,4-diamine (B158780) scaffold have demonstrated considerable antimicrobial capabilities. Research has particularly highlighted their efficacy against multidrug-resistant bacteria, fungi, and protozoan parasites responsible for malaria and leishmaniasis.

Antibacterial Activity: N2,N4-disubstituted quinazoline-2,4-diamines have been identified as potent antibacterial agents, especially against the gram-negative pathogen Acinetobacter baumannii. nih.govnih.gov Optimized derivatives, particularly those with a halide or an alkyl group at the 6-position, exhibit strong bactericidal effects with minimum inhibitory concentrations (MICs) as low as 0.5 μM. nih.govnih.gov These compounds have also shown the ability to eradicate a significant portion of cells within a biofilm, a crucial factor in combating chronic infections. nih.gov Furthermore, studies have indicated a lower propensity for resistance development compared to conventional antibiotics like trimethoprim (B1683648) and sulfamethoxazole. nih.gov Derivatives such as N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine are also effective against Staphylococcus aureus, including methicillin-resistant strains (MRSA).

Antifungal Activity: Certain quinazoline derivatives have been screened for their activity against fungal strains like Aspergillus niger and Candida albicans. rsc.org While specific data on this compound derivatives is limited in this direct context, the broader class of substituted quinazolines shows promise, indicating a potential avenue for further investigation. rsc.org

Antimalarial and Antileishmanial Activity: The quinazoline framework is a key component in the development of antiprotozoal agents. N2,N4-disubstituted quinazoline-2,4-diamines have been synthesized and evaluated for their activity against Leishmania donovani, the parasite responsible for visceral leishmaniasis. acs.org Structure-activity relationship studies have shown that substitutions at the N2 and N4 positions are crucial for potency, with some derivatives achieving EC50 values in the nanomolar range. acs.org One such derivative reduced liver parasitemia by 37% in a murine model. acs.org Although direct evidence for this compound in antimalarial research is sparse in the provided context, the known activity of related compounds against parasitic diseases suggests this is a viable area for future exploration. nih.govnih.gov

| Derivative Class | Target Organism | Reported Activity | Reference |

|---|---|---|---|

| 6-substituted-N2,N4-disubstituted quinazoline-2,4-diamines | Acinetobacter baumannii (multidrug-resistant) | Potent bactericidal activity (MICs as low as 0.5 μM) and antibiofilm potential. | nih.govnih.gov |

| N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine | Staphylococcus aureus (including MRSA) | Significant antibacterial activity (MIC: 3.9–15.6 µg/mL). | |

| N2,N4-disubstituted quinazoline-2,4-diamines | Leishmania donovani | EC50 values in the single-digit micromolar to high nanomolar range. Reduced liver parasitemia by 37% in a murine model. | acs.org |

Anti-inflammatory and Immunomodulatory Effects

Quinazoline derivatives have been extensively studied for their anti-inflammatory properties, primarily through the modulation of key inflammatory pathways. A significant mechanism identified is the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway. mdpi.commdpi.comnih.govnih.gov

Derivatives of benzo[h]quinazoline-2-amine have been designed as NF-κB inhibitors. nih.gov Specifically, a fluorine-substituted derivative demonstrated potent anti-inflammatory activity by significantly reducing the phosphorylation of IκBα and p65, key steps in the activation of the NF-κB pathway. nih.gov This inhibition also led to a decrease in the production of reactive oxygen species (ROS) and the downregulation of components of the NLRP3 inflammasome, such as ASC and caspase-1. nih.gov Similarly, certain (4-phenylamino)quinazoline alkylthiourea derivatives selectively inhibit NF-κB activation in macrophage-like cells with low cytotoxicity. mdpi.com One compound strongly inhibited the production of pro-inflammatory cytokines IL-6 (IC50 = 0.84 µM) and TNFα (IC50 = 4.0 µM) by blocking the translocation of the NF-κB dimer to the nucleus. mdpi.com Other quinazolinone derivatives have been shown to suppress the mRNA expression of inflammatory genes like cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and inducible nitric oxide synthase (iNOS) through the NF-κB pathway. rsc.orgnih.gov

Other Emerging Biological Activities

Beyond their antimicrobial and anti-inflammatory effects, this compound derivatives have shown significant promise in other therapeutic areas, most notably in oncology.

The anticancer activity of quinazoline derivatives is a major focus of current research. researchgate.net The compound N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine (also known as Verubulin or MPC-6827) has been identified as a potent apoptosis inducer, with an EC50 of 2 nM in cell-based assays. colab.wsacs.org This compound has also demonstrated high efficacy in mouse xenograft cancer models and has the ability to penetrate the blood-brain barrier. colab.wsacs.org The anticancer mechanism for many of these derivatives is linked to their ability to inhibit various intracellular targets, including microtubules and multiple receptor tyrosine kinases (RTKs). nih.govmdpi.com

Molecular Mechanism of Action Studies

The diverse biological activities of this compound derivatives stem from their ability to interact with and inhibit various enzymes crucial for cellular processes and pathogen survival.

Enzyme Inhibition Profiling

A primary mechanism for the anticancer and anti-inflammatory effects of quinazoline derivatives is the inhibition of protein kinases. nih.gov Many derivatives are designed as multi-target inhibitors, affecting several kinases simultaneously.

Tyrosine Kinase Inhibition (EGFR & VEGFR-2): The quinazoline scaffold is a well-established framework for inhibiting receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). colab.wsnih.gov The derivative N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine and its analogs have been found to be low nanomolar inhibitors of EGFR, VEGFR-2, and PDGFR-β. nih.gov Some of these compounds exhibited inhibitory activity against VEGFR-2 kinase that was equal to or better than the established drug sunitinib (B231). nih.gov Various research efforts focus on synthesizing new quinazoline derivatives, such as those with thioacetohydrazide or sulfonamide moieties, to act as potent VEGFR-2 inhibitors. researchgate.net The design of these inhibitors often aims to maintain key binding interactions within the kinase hinge region, similar to drugs like erlotinib (B232) and axitinib. nih.gov

| Compound/Derivative Class | Target Kinase | Reported Activity (IC50/GI50) | Reference |

|---|---|---|---|

| N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine (Verubulin) | EGFR, VEGFR-2, PDGFR-β | Low nanomolar inhibition. More potent than sunitinib against EGFR (~61-fold), VEGFR-2 (~2-fold), and PDGFR-β (~15-fold). | nih.gov |

| 4-Anilinoquinazoline derivatives | EGFR, VEGFR-2 | Low nanomolar inhibitors. | nih.gov |

| Quinazolin-4(3H)-one derivatives with sulfonamide moiety | VEGFR-2 | Potent inhibition with IC50 value of 3.6 μM. | researchgate.net |

| Pyrazolo[1,5-a]quinazoline derivatives | JNK1, JNK2, JNK3 | Micromolar binding affinities. | mdpi.com |

Dihydrofolate Reductase (DHFR) Inhibition: The antibacterial action of N2,N4-disubstituted quinazoline-2,4-diamines is attributed to their function as inhibitors of bacterial dihydrofolate reductase (DHFR). nih.govnih.govgoogle.com This enzyme is critical for the folic acid synthesis pathway, which is essential for bacterial survival. These compounds have been shown to be effective against the DHFR from both MRSA and A. baumannii. nih.govnih.gov

Cholinesterase Inhibition: Some derivatives of 2-aminopyridine, a related heterocyclic structure, have been found to be moderate inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov While direct studies on this compound are needed, this suggests a potential for this class of compounds to be explored for neurodegenerative diseases like Alzheimer's, where cholinesterase inhibition is a key therapeutic strategy. nih.govresearchgate.netbohrium.comnih.govumsha.ac.irmdpi.commjcce.org.mkmdpi.com

DXR and IDI-2 Inhibition: There is no direct evidence in the provided search results to suggest that this compound derivatives are inhibitors of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) or isopentenyl diphosphate (B83284) isomerase (IDI-2). Research into inhibitors for these enzymes, which are part of the non-mevalonate pathway for isoprenoid biosynthesis in many pathogens, has largely focused on compounds like fosmidomycin (B1218577) and its analogues. nih.govnih.govresearchgate.net

Receptor Binding and Ligand-Target Interactions

Derivatives of this compound have been the subject of significant research to understand their interactions with various biological targets, primarily in the context of cancer therapy. The quinazoline scaffold is recognized for its ability to interact with the hinge region of protein kinases, a critical component of their ATP-binding site. mdpi.comnih.gov

Molecular docking studies have provided insights into these interactions. For instance, in the context of VEGFR-2, a key mediator of angiogenesis, the quinazoline core can form hydrogen bonds with key amino acid residues in the hinge region, such as Met769. nih.gov The N1 and N3 atoms of the quinazoline ring are often involved in these crucial hydrogen bonding interactions. nih.gov The lipophilic character of the quinazoline ring also contributes to binding through hydrophobic interactions with residues like Leu820 and Leu768. nih.gov

The substituents on the quinazoline core play a vital role in modulating these interactions. For example, a 4-anilino substitution can orient itself into a pocket lined by residues such as Val848, Cys919, and Leu1035 in VEGFR-2. nih.gov The specific nature of the substituent at the 2-position can also influence binding affinity. For example, a methyl group at the 2-position has been shown to be more favorable for VEGFR-2 binding compared to a hydrogen or a chloro group. nih.gov

Beyond kinases, quinazoline derivatives have been investigated for their ability to interact with other targets like tubulin. nih.gov Docking studies suggest that these compounds can bind to the colchicine site of tubulin, with the N4-phenyl group engaging in hydrophobic interactions with residues like Lysβ352, Alaαl80, and Valα181. nih.gov

The following table summarizes the key interactions observed for quinazoline derivatives with their biological targets:

| Target | Interacting Residues | Type of Interaction | Reference |

| VEGFR-2 | Met769 | Hydrogen Bonding | nih.gov |

| VEGFR-2 | Leu820, Leu768 | Hydrophobic | nih.gov |

| VEGFR-2 | Val848, Cys919, Leu1035 | Hydrophobic (with 4-anilino substituent) | nih.gov |

| Tubulin (Colchicine Site) | Lysβ352, Alaαl80, Valα181 | Hydrophobic (with N4-phenyl group) | nih.gov |

Analysis of Cellular Signaling Pathway Modulation

The binding of this compound derivatives to their biological targets can lead to the modulation of various cellular signaling pathways, many of which are critical for cancer cell proliferation, survival, and angiogenesis.

A primary mechanism of action for many quinazoline derivatives is the inhibition of receptor tyrosine kinases (RTKs) such as VEGFR-2 and EGFR. nih.govontosight.ai By blocking the ATP-binding site of these kinases, they prevent autophosphorylation and the subsequent activation of downstream signaling cascades. Inhibition of VEGFR-2 disrupts the signal transduction required for angiogenesis, a process vital for tumor growth and metastasis. mdpi.com

Derivatives of quinazoline have been shown to impact several key signaling pathways:

VEGFR-2 Signaling: Inhibition of VEGFR-2 by quinazoline derivatives directly impedes the signaling pathway responsible for promoting the proliferation and migration of endothelial cells, which are essential for the formation of new blood vessels. mdpi.com

EGFR Signaling: Certain quinazoline compounds are potent inhibitors of EGFR, including mutant forms that confer resistance to other therapies. nih.govresearchgate.net This inhibition blocks downstream pathways like the Ras-Raf-MEK-ERK and PI3K-Akt pathways, which are crucial for cell proliferation, survival, and differentiation. nih.gov

Tubulin Polymerization and Apoptosis: Some quinazoline derivatives can disrupt microtubule dynamics by inhibiting tubulin polymerization. nih.govresearchgate.net This leads to cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis (programmed cell death). ontosight.airesearchgate.net The apoptotic process can be triggered through the intrinsic pathway. ontosight.ai

Hedgehog Signaling Pathway: There is evidence that quinazolinone derivatives can act as inhibitors of the Hedgehog signaling pathway by targeting the Smoothened (Smo) protein. researchgate.net Aberrant activation of this pathway is implicated in the development of various cancers. researchgate.net

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

The biological activity of this compound derivatives is highly dependent on their chemical structure. Extensive SAR and SPR studies have been conducted to understand how different substituents on the quinazoline scaffold influence their pharmacological properties. researchgate.netresearchgate.netnih.govwisdomlib.orgresearchgate.netacs.orgnih.govresearchgate.netresearchgate.net

Impact of N,N-dimethylamino Substitution on Biological Activity

The N,N-dimethylamino group at the 2-position or 4-position of the quinazoline ring has been shown to be a significant contributor to the biological activity of these compounds. nih.govresearchgate.netnih.gov In some instances, the dimethylamino substitution enhances antiproliferative activity when compared to other substitutions like a cyclopropylamino group. nih.gov For example, 2-(N,N-diethylamino)-4-(N,N-dimethylamino)quinazoline has been synthesized and evaluated for its biological properties. researchgate.net The presence of a 4-(N,N-dimethylamino)quinazoline moiety connected to other heterocyclic systems has been shown to result in compounds with high quantum yields of fluorescence, which can be useful for imaging and diagnostic applications. researchgate.net However, in some cases, compounds containing a 4-dimethylamino group were found to be inactive against certain bacterial species. nih.gov

Influence of Peripheral Ring Substituents on Pharmacological Potency and Selectivity

The nature and position of substituents on the peripheral benzene (B151609) ring of the quinazoline core significantly impact pharmacological potency and selectivity. wisdomlib.orgnih.govresearchgate.net

Electron-donating and withdrawing groups: The presence of electron-donating groups, such as methoxy (B1213986) (-OCH3), or electron-withdrawing groups, like chloro (-Cl) or fluoro (-F), on the phenyl ring can modulate the electronic properties of the molecule and its interaction with target proteins. nih.govnih.gov For instance, compounds with methoxy or methyl substitutions on the phenyl ring have shown enhanced antibacterial activity. nih.gov In another study, replacing a methoxy group with a fluorine or chlorine atom on the phenyl side chain maintained potent antimalarial activity. nih.gov

Lipophilicity: The lipophilicity of substituents can affect cell permeability and target engagement. Small lipophilic substituents, such as a para-fluoro group on a phenyl ring at position 2 or 4, have been associated with increased antiproliferative activity. nih.gov

Steric Bulk: The size and shape of substituents can influence how the molecule fits into the binding pocket of its target. For example, in a series of fungal group II intron inhibitors, replacing a benzyl (B1604629) group with a bulkier tert-butyl or trifluoromethylbenzyl group improved inhibitory activity. acs.org

The following table provides examples of how peripheral substituents influence the activity of quinazoline derivatives:

| Substituent | Position | Effect | Reference |

| -F (fluoro) | para-position of phenyl ring at C2 or C4 | Increased antiproliferative activity | nih.gov |

| -Cl (chloro) or -OCH3 (methoxy) | Phenyl ring | Good antimicrobial activity | nih.gov |

| -F or -Cl | meta-position of phenyl side chain | Maintained potent antimalarial activity | nih.gov |

| tert-butyl or trifluoromethylbenzyl | Replaced benzyl group | Improved inhibitory activity against fungal group II introns | acs.org |

In Vitro Methodologies for Biological Evaluation

Biochemical Assays for Specific Target Modulation

Kinase Activity and Selectivity Profiling

Quinazoline-based compounds are well-recognized as a privileged scaffold in the development of kinase inhibitors. mdpi.comnih.govekb.egnih.gov Kinase activity assays are therefore fundamental in evaluating the potential of N,N-dimethylquinazolin-2-amine and its analogs as therapeutic agents, particularly in oncology. These assays measure the ability of a compound to inhibit the enzymatic activity of a specific kinase.

The inhibitory activity is often quantified as an IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. A lower IC50 value indicates a more potent inhibitor. For instance, several quinazoline (B50416) derivatives have demonstrated potent inhibition of various kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs). mdpi.comnih.govmdpi.comresearchgate.netnih.gov

One study on ring-constrained 2-anilino-4-(thiazol-5-yl)pyrimidine analogs, which share structural similarities with quinazolines, reported a compound that inhibits CDK2 with an impressive IC50 of 0.7 nM. nih.gov Another research effort focusing on quinazoline-based multi-kinase inhibitors identified a compound, BPR1K871, with an IC50 of 22 nM against Aurora A kinase. nih.gov

Selectivity profiling is another crucial aspect of kinase inhibitor evaluation. This involves testing the compound against a broad panel of kinases to determine its specificity. A highly selective inhibitor will potently inhibit its intended target with minimal activity against other kinases, which can help to reduce off-target effects. Kinome-wide screens are often employed for this purpose, providing a comprehensive overview of a compound's selectivity profile. nih.govnih.gov

Table 1: Kinase Inhibitory Activity of Selected Quinazoline Derivatives

| Compound/Analog | Target Kinase | IC50 (nM) |

|---|---|---|

| 2-anilino-4-(thiazol-5-yl)pyrimidine analog | CDK2 | 0.7 nih.gov |

| BPR1K871 | Aurora A | 22 nih.gov |

| Quinazoline Derivative SQ2 | VEGFR-2 | 14 nih.gov |

This table presents data for analogs and derivatives of the quinazoline scaffold to illustrate the potential activity profile of this class of compounds.

Enzyme Kinetic Studies and Determination of Inhibition Constants (Ki)

To further understand the mechanism of inhibition, enzyme kinetic studies are performed. These studies can elucidate whether a compound acts as a competitive, non-competitive, or uncompetitive inhibitor of the kinase. This is typically determined by measuring the initial reaction rates at various substrate (e.g., ATP) and inhibitor concentrations.

The inhibition constant (Ki) is a more precise measure of an inhibitor's potency than the IC50 value. The Ki represents the dissociation constant of the enzyme-inhibitor complex and is independent of the substrate concentration. A lower Ki value signifies a higher affinity of the inhibitor for the enzyme. For many quinazoline-based kinase inhibitors, Ki values in the low nanomolar range have been reported, indicating tight binding to their target kinases. researchgate.netnih.govmdpi.com For example, a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, which are bioisosteres of some quinazoline derivatives, exhibited potent CDK2 inhibitory activity with Ki values as low as 0.005 µM. mdpi.com

Table 2: Inhibition Constants (Ki) for Quinazoline Analogs

| Compound/Analog | Target Kinase | Ki (µM) |

|---|---|---|

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative | CDK2 | 0.005 mdpi.com |

This table provides examples of Ki values for compounds structurally related to the quinazoline class to demonstrate the high affinity achievable with this scaffold.

Receptor Ligand Binding Assays

In addition to targeting kinases, quinazoline derivatives have been investigated for their ability to bind to various receptors. Receptor ligand binding assays are used to determine the affinity of a compound for a specific receptor. These assays typically involve a radiolabeled ligand that is known to bind to the receptor of interest. The test compound is then added in increasing concentrations to compete with the radiolabeled ligand for binding to the receptor.

The affinity of the test compound is expressed as an inhibition constant (Ki) or as the concentration that inhibits 50% of the specific binding of the radioligand (IC50). For example, certain 2-aminoquinazoline (B112073) derivatives have been identified as potent antagonists for the A2A adenosine (B11128) receptor, with Ki values in the nanomolar range. nih.gov Specifically, one derivative, 6-bromo-4-(furan-2-yl)quinazolin-2-amine, showed a high affinity for the human A2A adenosine receptor with a Ki of 20 nM. nih.gov Another study on 2-amino-4-phenyl quinolines demonstrated a preference for alpha-2 adrenoceptors. nih.gov

Advanced In Vitro Systems for Biological Relevance

To better predict the in vivo efficacy of compounds like this compound, more complex in vitro models that recapitulate the physiological environment of tissues are increasingly being used.

3D Cell Culture Models (e.g., Spheroids, Organoids)

Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant environment compared to traditional 2D cell cultures. These models can better mimic the cell-cell and cell-matrix interactions, as well as the nutrient and oxygen gradients found in solid tumors.

Spheroids are aggregates of cancer cells that can be formed using various techniques, such as the hanging drop method or by culturing cells on low-adhesion plates. Spheroid models have been used to evaluate the efficacy of anticancer therapies, including kinase inhibitors. nih.govscilit.com For example, studies have shown that cells grown in 3D spheroids can exhibit increased resistance to certain drugs compared to the same cells grown in a 2D monolayer. nih.gov

Organoids are more complex 3D structures derived from stem cells that can self-organize into structures resembling miniature organs. medchemexpress.comsciencedaily.com Patient-derived organoids, in particular, are becoming a valuable tool in preclinical drug development and personalized medicine as they can retain the genetic and phenotypic characteristics of the original tumor. medchemexpress.comsciencedaily.comcrownbio.comstemcell.com These models can be used for drug screening to identify effective therapeutic agents for specific cancer subtypes. medchemexpress.comsciencedaily.com For instance, a drug screening system using pancreatic tumor organoids helped to identify a promising target for future treatments. sciencedaily.com

Co-culture Systems for Cell-Cell Interaction Studies

The tumor microenvironment is a complex ecosystem composed of cancer cells and various non-cancerous cells, including fibroblasts, immune cells, and endothelial cells. Co-culture systems, where two or more different cell types are grown together, are used to study the interactions between these cells and their influence on drug response.

These models can provide insights into how the tumor microenvironment contributes to drug resistance and can be used to evaluate therapies that target not only the cancer cells but also the surrounding stromal cells. mdpi.com For example, co-culturing cancer cells with fibroblasts in a 3D model can more closely recapitulate the tumor microenvironment. mdpi.com Furthermore, co-culture systems involving immune cells and cancer cells are instrumental in the development and evaluation of immunotherapies. mdpi.com

Preclinical Efficacy Assessment in Animal Models

Selection and Justification of Relevant Animal Models for Disease Research

The primary animal model utilized in the preclinical evaluation of MPC-6827 for cancer research is the athymic nude mouse . aacrjournals.orgmyriad.com This model is widely selected for several key reasons:

Immunodeficiency: Athymic nude mice have a genetic mutation that results in a deteriorated or absent thymus, leading to a significantly inhibited immune system, particularly a deficiency in T-cells. envigo.comcas.cz This immunodeficiency is critical as it allows for the successful engraftment and growth of human tumor cells or tissues without rejection by the host's immune system. envigo.comnih.gov

Xenograft Tumor Growth: The lack of a robust immune response in these mice permits the establishment of xenograft models, where human cancer cell lines are implanted, typically subcutaneously, to form tumors. aacrjournals.orgnih.gov These models are invaluable for studying the efficacy of anticancer agents against human cancers in an in vivo setting. nih.gov

Predictive Value: While no animal model perfectly recapitulates human disease, xenograft models in immunocompromised mice are a standard and essential step in preclinical drug development to assess a compound's potential therapeutic effect before human clinical trials. nih.gov

The use of athymic nude mice allows for the direct assessment of a compound's antitumor activity on human-derived tumors, providing crucial data on efficacy and informing further development. aacrjournals.org

Efficacy Studies in Established Disease Models (e.g., Mouse Xenograft Cancer Models)

MPC-6827 has demonstrated significant antitumor activity across a broad spectrum of human cancer xenograft models established in athymic nude mice. aacrjournals.orgmyriad.com In these studies, human tumor cell lines are implanted into the mice, and once tumors reach a specified volume, treatment with MPC-6827 is initiated. The primary endpoint is typically the inhibition of tumor growth compared to a vehicle-treated control group.

The compound has shown efficacy in inhibiting the growth of multiple tumor types, including:

Human breast cancer (MCF-7, MX-1, and MDA-MB-435) aacrjournals.org

Human colon cancer (HT-29) aacrjournals.org

Human pancreatic cancer (MIAPaCa-2) aacrjournals.org

Human ovarian cancer (OVCAR-3) aacrjournals.orgmyriad.com

Mouse melanoma (B16) aacrjournals.orgmyriad.com

Statistically significant inhibition of tumor growth was observed in all these models. myriad.com The table below summarizes the efficacy of MPC-6827 in various xenograft models.

| Tumor Model (Cell Line) | Cancer Type | Observed Efficacy | Reference |

|---|---|---|---|

| B16-F1 | Mouse Melanoma | Significant tumor growth inhibition. Efficacy was greater than or equal to that observed with paclitaxel. | myriad.com |

| OVCAR-3 | Human Ovarian Cancer | Significant tumor growth inhibition. Efficacy was comparable to carboplatin. | myriad.com |

| MIAPaCa-2 | Human Pancreatic Cancer | Significant tumor growth inhibition. Efficacy was comparable to gemcitabine. | aacrjournals.orgmyriad.com |

| MCF-7 | Human Breast Cancer | Significant tumor growth inhibition. Efficacy was greater than or equal to that observed with doxorubicin. | aacrjournals.orgmyriad.com |

| HT-29 | Human Colon Cancer | Statistically significant tumor growth inhibition. | aacrjournals.org |

| MDA-MB-435 | Human Breast Cancer | Statistically significant tumor growth inhibition. | aacrjournals.org |

| MX-1 | Human Breast Cancer | Highly efficacious in this model. | nih.gov |

Evaluation of Pharmacodynamic Biomarkers in Preclinical Settings

Pharmacodynamic biomarkers are crucial for demonstrating that a drug is engaging its target and eliciting the expected biological response. For MPC-6827, which functions as a microtubule-disrupting agent, several key pharmacodynamic markers have been evaluated in preclinical settings.

The primary mechanism of action of MPC-6827 is the inhibition of tubulin polymerization. aacrjournals.orgnih.gov This disruption of microtubule dynamics leads to a cascade of cellular events that serve as key pharmacodynamic biomarkers:

G2/M Cell Cycle Arrest: By interfering with the formation of the mitotic spindle, MPC-6827 causes cells to arrest in the G2/M phase of the cell cycle. aacrjournals.orgnih.govresearchgate.net This can be measured in tumor tissue through techniques like flow cytometry to analyze DNA content.

Induction of Apoptosis: Prolonged mitotic arrest triggers programmed cell death, or apoptosis. aacrjournals.orgnih.gov This is a critical downstream effect and a key indicator of the compound's anticancer activity. Apoptosis can be assessed by measuring:

Caspase Activation: MPC-6827 is a potent activator of caspases, which are key executioner proteins in the apoptotic pathway. aacrjournals.org

Sub-G1 DNA Content: The fragmentation of DNA during apoptosis leads to a population of cells with less than G1 DNA content, which can be quantified by flow cytometry. researchgate.net

PARP Cleavage: The cleavage of poly(ADP-ribose) polymerase is a hallmark of caspase-mediated apoptosis. nih.gov

Cytochrome c Release: The release of cytochrome c from the mitochondria into the cytosol is another key event in the intrinsic apoptotic pathway that is induced by MPC-6827. nih.gov

These biomarkers provide direct evidence of the molecular and cellular effects of MPC-6827 on tumor cells, confirming its mechanism of action in vivo and providing a means to assess the biological activity of the drug in preclinical models.

Comparative Analysis of Efficacy Across Different Preclinical Animal Models

Preclinical studies with MPC-6827 have demonstrated its efficacy across a diverse range of xenograft models, allowing for a comparative analysis of its activity in different cancer types. The compound has shown a broad spectrum of antitumor activity, suggesting its potential applicability for various malignancies. aacrjournals.org

In a comparative context, the efficacy of MPC-6827 was found to be greater than or equal to that of standard-of-care chemotherapeutic agents in several models. myriad.com For instance, in the B16 melanoma model, its activity was comparable to or better than paclitaxel. In the OVCAR-3 ovarian cancer model, its efficacy was on par with carboplatin, and in the MIAPaCa-2 pancreatic cancer model, it showed similar effectiveness to gemcitabine. myriad.com In the MCF-7 breast cancer xenografts, its antitumor activity was greater than or equal to doxorubicin. myriad.com

The compound demonstrated significant tumor growth inhibition in various human breast cancer models (MCF-7, MX-1, MDA-MB-435), indicating strong potential for this cancer type. aacrjournals.org

Furthermore, studies have explored different dosing schedules to optimize therapeutic outcomes. For example, in B16 melanoma and OVCAR-3 ovarian cancer models, intermittent dosing at higher concentrations showed greater tumor growth inhibition compared to more frequent, lower daily doses or continuous infusion. ascopubs.org This highlights the importance of understanding the pharmacokinetic and pharmacodynamic relationship to maximize efficacy in different tumor settings.

This broad efficacy across multiple, distinct tumor types in xenograft models underscores the potential of MPC-6827 as a versatile anticancer agent. aacrjournals.org

Computational Chemistry and in Silico Approaches in Quinazoline Research

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of quinazoline (B50416) research, it is frequently used to understand how derivatives of this scaffold interact with biological targets, such as enzymes and receptors.

Molecular docking simulations are crucial for elucidating the binding modes of quinazoline derivatives within the active sites of their protein targets. For instance, in studies of quinazoline-based inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a common target in cancer therapy, docking analyses have revealed key interactions. Typically, the quinazoline core forms hydrogen bonds with backbone atoms in the hinge region of the kinase domain, a critical interaction for potent inhibition. semanticscholar.org

A hypothetical docking study of N,N-dimethylquinazolin-2-amine into a kinase active site might reveal the interactions summarized in the table below.

| Interaction Type | Potential Interacting Residues in a Kinase Active Site |

| Hydrogen Bonding (from quinazoline nitrogens) | Hinge region amino acids (e.g., Methionine) |

| Hydrophobic Interactions | Leucine, Valine, Alanine |

| Pi-stacking | Phenylalanine, Tyrosine, Tryptophan |

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This method has been successfully applied to the discovery of novel quinazoline-based ligands.

In a typical virtual screening workflow, a library of compounds is docked into the active site of a target protein, and the binding energies are calculated. The top-scoring compounds are then selected for further experimental validation. For example, a virtual screening campaign targeting a specific enzyme could identify novel quinazoline derivatives with potential inhibitory activity. While no specific virtual screening studies for this compound have been reported, this compound could be included in such a library to assess its potential against a panel of therapeutic targets.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Affinity

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. researchgate.net In the context of quinazoline research, MD simulations provide valuable insights into the conformational flexibility of these ligands and the stability of their interactions with protein targets. semanticscholar.org

An MD simulation of a quinazoline derivative bound to its target can reveal dynamic changes in the protein-ligand complex that are not apparent from static docking poses. These simulations can help to refine the understanding of binding modes and provide a more accurate estimation of binding affinities. For instance, a 100-nanosecond MD simulation of quinazoline-2,4,6-triamine derivatives complexed with EGFR-TK demonstrated the stability of the key hydrogen bonding interactions over time. semanticscholar.org Similar simulations for this compound would be invaluable in assessing the stability of its binding to a target and understanding the dynamic nature of the interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net QSAR models are widely used in medicinal chemistry to predict the activity of new compounds and to guide the optimization of lead structures. frontiersin.org

Numerous QSAR studies have been performed on various series of quinazoline derivatives to predict their anticancer, antimicrobial, and anti-inflammatory activities. nih.govfrontiersin.org These models are built using a dataset of compounds with known activities and a set of molecular descriptors that quantify various aspects of their chemical structure.

A hypothetical 2D-QSAR model for a series of 2-aminoquinazoline (B112073) derivatives might take the following form:

pIC50 = β0 + β1(LogP) + β2(Molecular Weight) + β3(Topological Polar Surface Area)

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and the β terms are coefficients determined from the regression analysis. Such a model could be used to predict the activity of this compound, provided it falls within the applicability domain of the model.

The following table presents a hypothetical set of descriptors for this compound that could be used in a QSAR model.

| Descriptor | Hypothetical Value |

| Molecular Weight | 173.22 g/mol |

| LogP | 1.8 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 1 |

Cheminformatics and Chemical Database Mining for Quinazoline Derivative Exploration

Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information. nih.gov Chemical database mining is a key aspect of cheminformatics that allows for the exploration of the vast chemical space of known compounds. nih.gov

Databases such as PubChem, ChEMBL, and ZINC contain millions of chemical structures, including a large number of quinazoline derivatives. By mining these databases, researchers can identify compounds with specific structural features, predict their properties, and assess their novelty. For example, a search for compounds structurally similar to this compound could reveal commercially available analogs for biological testing or starting points for the synthesis of new derivatives.

In Silico Modeling for Drug Development

In silico modeling encompasses a wide range of computational techniques that are applied throughout the drug discovery and development pipeline. mdpi.com For quinazoline-based drug development, these methods are used to:

Identify and validate new drug targets.

Discover and optimize lead compounds.

Predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates.

For a compound like this compound, in silico ADMET prediction tools could be used to estimate its drug-likeness. Parameters such as Lipinski's rule of five are often calculated to assess the potential for oral bioavailability.

The following table shows a hypothetical in silico ADMET profile for this compound.

| Property | Predicted Value | Compliance with Rule of Five |

| Molecular Weight | 173.22 | Yes (< 500) |

| LogP | 1.8 | Yes (< 5) |

| Hydrogen Bond Donors | 1 | Yes (< 5) |

| Hydrogen Bond Acceptors | 3 | Yes (< 10) |

This predictive analysis suggests that this compound has favorable physicochemical properties for development as a potential drug candidate.

Emerging Research Avenues and Future Directions for N,n Dimethylquinazolin 2 Amine Research

Development of Novel Synthetic Methodologies for Scaffold Diversification

While classical methods for quinazoline (B50416) synthesis are well-established, the demand for more efficient, environmentally friendly, and diverse synthetic routes continues to grow. organic-chemistry.orgnih.gov Future research will likely focus on the development of novel methodologies to diversify the N,N-dimethylquinazolin-2-amine scaffold, enabling the creation of extensive libraries of analogs for biological screening.

Key areas of development include:

Transition Metal-Catalyzed Reactions: The use of transition metals like palladium, copper, and ruthenium has revolutionized the synthesis of heterocyclic compounds. nih.gov Future methodologies may employ these catalysts for C-H activation, cross-coupling reactions, and cascade reactions to introduce a wide array of substituents onto the quinazoline core with high efficiency and regioselectivity. organic-chemistry.orgnih.gov For instance, palladium-catalyzed reactions are instrumental in forming C-C and C-N bonds, allowing for the introduction of various aryl and alkyl groups. mdpi.com

One-Pot and Multicomponent Reactions: These strategies offer significant advantages in terms of atom economy, reduced waste, and simplified purification processes. mdpi.com Developing one-pot syntheses for this compound derivatives would streamline the production of diverse compound libraries.

Photoredox Catalysis: Visible-light-mediated reactions represent a green and powerful tool in organic synthesis. organic-chemistry.org Exploring photoredox catalysis for the functionalization of the quinazoline scaffold could lead to novel and previously inaccessible derivatives.

A summary of emerging synthetic approaches is presented below:

| Synthetic Approach | Description | Potential Advantages |

| Transition Metal-Catalysis | Employs catalysts like palladium, copper, and ruthenium for reactions such as C-H activation and cross-coupling. | High efficiency, regioselectivity, and the ability to form a wide range of bonds. |

| One-Pot Reactions | Multiple reaction steps are carried out in a single reaction vessel. | Improved atom economy, reduced waste, and simplified purification. |

| Multicomponent Reactions | Three or more reactants combine in a single step to form a product that contains portions of all reactants. | High efficiency and diversity generation in a single step. |

| Photoredox Catalysis | Utilizes visible light to initiate chemical reactions. | Environmentally friendly ("green chemistry") and can enable unique chemical transformations. |

Exploration of Untapped Biological Targets and Disease Indications beyond Current Focus

The quinazoline core is known to interact with a multitude of biological targets, including kinases, receptors, and enzymes. mdpi.comnih.gov While much research has focused on their anticancer properties, particularly as tyrosine kinase inhibitors, a vast landscape of other potential therapeutic applications remains to be explored for this compound and its analogs. nih.govmdpi.com

Future research should aim to investigate:

Neurodegenerative Diseases: Given the complexity of conditions like Alzheimer's disease, multi-target-directed ligands (MTDLs) are gaining prominence. mdpi.com The quinazoline scaffold is a promising platform for developing MTDLs that can simultaneously modulate targets such as cholinesterases and β-secretase. nih.gov

Infectious Diseases: The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Quinazoline derivatives have shown potential as antibacterial, antifungal, and antiviral agents. researchgate.netmdpi.com Screening this compound analogs against a panel of clinically relevant microbes could uncover new lead compounds. For instance, some quinazolin-2-amine analogs have been investigated as inhibitors of adenosine (B11128)/guanosine nucleoside ribohydrolase in Trichomonas vaginalis, the parasite responsible for trichomoniasis. digitellinc.com

Inflammatory Disorders: Chronic inflammation is a hallmark of many diseases. Quinazolinone derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX). nih.gov

Metabolic Diseases: Some quinazolinone derivatives have been explored for their potential in treating diabetes. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Quinazoline Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster, more cost-effective, and more predictive. ijettjournal.orgresearchgate.net For this compound research, AI and ML can be applied in several key areas:

Predictive Modeling: ML algorithms can be trained on existing data to predict the biological activity, physicochemical properties, and potential toxicity of novel quinazoline derivatives before they are synthesized. nih.gov This allows researchers to prioritize the most promising candidates for synthesis and testing.

De Novo Drug Design: Generative AI models can design entirely new quinazoline-based molecules with desired properties. mdpi.com These models can explore a vast chemical space to identify novel scaffolds and substitution patterns that may not be obvious through traditional medicinal chemistry approaches.

Target Identification: AI can analyze large biological datasets to identify and validate new molecular targets for which quinazoline derivatives may be effective. researchgate.net

| AI/ML Application | Description | Impact on Quinazoline Research |

| Predictive Modeling | Using algorithms to forecast the properties and activities of unsynthesized molecules. | Prioritization of synthetic targets, reducing time and cost. |

| De Novo Design | Generative models create novel molecular structures with desired characteristics. | Discovery of innovative quinazoline scaffolds with enhanced properties. |

| Target Identification | Analyzing biological data to uncover new protein targets for drug intervention. | Expanding the therapeutic applications of this compound. |

| Synthesis Prediction | Predicting viable synthetic routes for novel compounds. | Accelerating the synthesis of newly designed quinazoline derivatives. |

Design and Synthesis of Multi-Target Directed Ligands Based on the Quinazoline Scaffold

The traditional "one-target, one-drug" paradigm is often insufficient for treating complex, multifactorial diseases. nih.gov The development of multi-target directed ligands (MTDLs), which are single molecules designed to interact with multiple biological targets, represents a more holistic therapeutic approach. mdpi.com The quinazoline scaffold is an excellent starting point for the design of MTDLs due to its ability to be extensively functionalized. nih.gov

Future research in this area will focus on:

Cancer Therapy: Designing quinazoline derivatives that simultaneously inhibit multiple receptor tyrosine kinases (e.g., EGFR, VEGFR-2, PDGFR-β) and other cancer-related targets like tubulin. nih.gov This can lead to synergistic antitumor effects and overcome drug resistance.

Neurodegenerative Diseases: As mentioned, creating MTDLs for Alzheimer's disease that target both cholinergic and amyloid pathways is a promising strategy. nih.gov

Hybrid Molecules: Synthesizing hybrid compounds that combine the quinazoline scaffold with other pharmacologically active moieties to achieve a desired multi-target profile. nih.gov

Applications in Advanced Materials Science (e.g., Luminescence Properties)

Beyond their biomedical applications, quinazoline derivatives are emerging as promising candidates for advanced materials. benthamdirect.com Certain quinazolinone derivatives have been found to exhibit interesting luminescence properties, making them suitable for applications in optoelectronics. rsc.orgresearchgate.net

Future research will likely explore: